molecular formula C8H8N4 B13111265 6,7-Dimethylpyrazino[2,3-c]pyridazine

6,7-Dimethylpyrazino[2,3-c]pyridazine

Katalognummer: B13111265
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: SSTMPCJHBYHJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethylpyrazino[2,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 6 and 7.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpyrazino[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dimethylpyrazino[2,3-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can lead to partially or fully reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,7-Dimethylpyrazino[2,3-c]pyridazine is unique due to the presence of methyl groups at positions 6 and 7, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its binding affinity and specificity, making it a valuable compound in drug discovery and other scientific research .

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

6,7-dimethylpyrazino[2,3-c]pyridazine

InChI

InChI=1S/C8H8N4/c1-5-6(2)11-8-7(10-5)3-4-9-12-8/h3-4H,1-2H3

InChI-Schlüssel

SSTMPCJHBYHJEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=N1)C=CN=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.